Perchloric (2H)acid

Descripción general

Descripción

Perchloric acid, chemically represented as HClO4, is a superacid renowned for its impressive oxidizing properties and its role in a variety of applications, ranging from laboratory practices to rocket fuel .

Synthesis Analysis

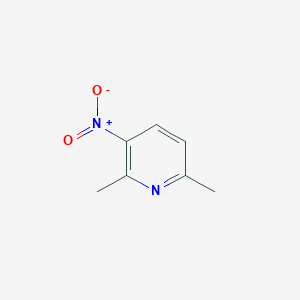

Perchloric acid is generally produced through the electrolysis of sodium perchlorate or potassium perchlorate. The reaction takes place in an anhydrous hydrogen chloride atmosphere, resulting in the formation of perchloric acid and the respective alkali chloride . Silica supported perchloric acid (HClO4-SiO2) is found to be a heterogeneous recyclable catalyst for the rapid and efficient synthesis of various poly-substituted quinolines .

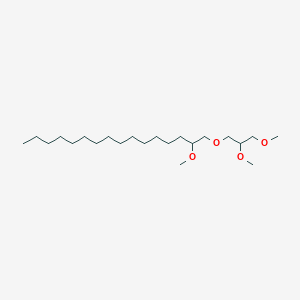

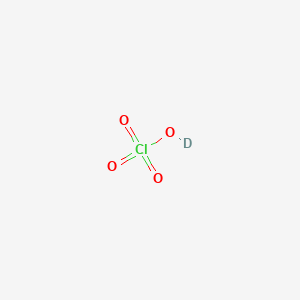

Molecular Structure Analysis

Perchloric acid has a molecular weight of 101.46 g/mol. It consists of a tetrahedral array of oxygen atoms around a central chlorine atom . The perchlorate anion consists of a tetrahedral array of oxygen atoms around a central chlorine atom .

Chemical Reactions Analysis

Perchloric acid is a strong oxidizer and may cause or intensify a fire when in contact with combustible materials and flammable liquids . It is widely used in the laboratory setting, especially in the determination of potassium and sodium concentration in various substances .

Physical And Chemical Properties Analysis

Perchloric acid is a clear, colorless liquid at room temperature, and is highly corrosive. Its molecular weight is 100.46 g/mol, and it is known to boil at 203°C . It has the ability to exist in various forms, known as hydrates, which have differing amounts of water molecules associated with them .

Aplicaciones Científicas De Investigación

Environmental Research

Perchloric acid has been identified as an environmental pollutant. Interest in perchlorate as an environmental pollutant has increased since 1997, when high concentrations were found in the waters of the Colorado River, USA . More than 50% of reviewed works found significant associations of perchlorate exposure and human health .

Human Health Impact Studies

Perchlorate has been used in the past as a hyperthyroidism treating agent, although it was withdrawn from medical usage due to its grave adverse effects . It has been classified as a goitrogen, a substance inhibiting iodine uptake by thyroid cells, which disturbs the metabolism of thyroid hormones and consequently can lead to serious health issues .

Plasma Proteomics

Perchloric acid is used in a high-throughput plasma depletion method for deep plasma proteomics . This method enables in-depth profiling of plasma that detects over 1300 proteins per run with a throughput of 60 samples per day .

Biomarker Discovery

The plasma depletion method using perchloric acid is useful for clinically relevant biomarker discovery studies. It meets the requirements of high-throughput capabilities, cost-efficiency, time-efficiency, minimal batch effects, and reliable detection of plasma proteins at lower concentrations than the classical plasma proteome .

Agriculture

Naturally occurring perchlorate were found in samples of Chilean nitrate, used on a large scale in agriculture as a fertilizer .

Military and Space Exploration

Perchlorate has applications in military purposes, space exploration, fireworks, and other industries .

Catalyst in Chemical Reactions

Perchloric acid-functionalized silica nanospheres have been synthesized and characterized as a novel and heterogeneous catalyst .

Mecanismo De Acción

Target of Action

Perchloric (2H) acid, also known as deuterio perchlorate, is a mineral acid with the formula HClO4 . Its primary targets are metals and tissues, which it corrodes . In biological systems, the target organ of the chemical is the thyroid, both in humans and animals . It inhibits the uptake of iodide into thyroid follicular cells and thus affects the formation of thyroid hormones .

Mode of Action

Perchloric (2H) acid is a powerful oxidizer when hot, but aqueous solutions up to approximately 70% by weight at room temperature are generally safe, only showing strong acid features and no oxidizing properties . It interacts with its targets by corroding metals and tissues . In the thyroid, it inhibits the uptake of iodide, affecting the formation of thyroid hormones .

Biochemical Pathways

Perchloric (2H) acid is involved in several biochemical pathways. For instance, it plays a role in the electrochemical production of hydrogen peroxide in supporting electrolytes containing perchlorate ions . This process is used as a reagent in the reduction of chlorates to produce chlorine dioxide . It’s also involved in the acetylation of cellulose, where it acts as a catalyst .

Pharmacokinetics

It’s known that it’s a strong acid with a high boiling point that is particularly stable in solution . It’s also known to be very persistent in nature and is slowly degraded .

Result of Action

The result of Perchloric (2H) acid’s action is the corrosion of metals and tissues . In the thyroid, it inhibits the uptake of iodide, leading to changes in the formation of thyroid hormones . In the environment, it’s known to be a contaminant that exerts endocrine effects on humans and biota .

Action Environment

Perchloric (2H) acid’s action, efficacy, and stability are influenced by environmental factors. It’s very persistent in nature and is slowly degraded . It’s a powerful oxidizer when hot, but aqueous solutions up to approximately 70% by weight at room temperature are generally safe . Its notorious lack of reactivity can be understood from the requirement that reduction involves oxygen atom transfer .

Safety and Hazards

Perchloric acid is an incredibly strong inorganic acid that poses many hazards. It is corrosive and explosive under certain conditions. Concentrations in water at room temperature under 72% have oxidative and corrosive properties similar to other mineral acids . Ingestion, inhalation, or contact with skin and eyes can cause severe burns .

Direcciones Futuras

While the utility of perchloric acid is undeniable, its corrosive and explosive nature requires careful handling. It’s advisable to use personal protective equipment (PPE) when working with this substance. Furthermore, it should be stored in cool, dry, and well-ventilated areas to minimize the risk of exposure . Additional studies are underway both in laboratory animals and in the field to establish a safe level for perchlorate in water .

Propiedades

IUPAC Name |

deuterio perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4/c2-1(3,4)5/h(H,2,3,4,5)/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTRZXGMWDSKGL-DYCDLGHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClHO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172512 | |

| Record name | Perchloric (2H)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

68% solution in D2O: Clear colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS] | |

| Record name | Perchloric acid-d | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13661 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Perchloric (2H)acid | |

CAS RN |

19029-50-6 | |

| Record name | Perchloric acid-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19029-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perchloric (2H)acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019029506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric (2H)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perchloric (2H)acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.